molecular formula C12H18N2O B1676722 Monoethylglycinexylidide CAS No. 7728-40-7

Monoethylglycinexylidide

Cat. No.: B1676722
CAS No.: 7728-40-7
M. Wt: 206.28 g/mol
InChI Key: WRMRXPASUROZGT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

Monoethylglycinexylidide is systematically named N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide according to IUPAC guidelines. This nomenclature reflects its structural components:

  • A 2,6-dimethylphenyl group (xylidine derivative) bonded to the nitrogen of an acetamide backbone.
  • An ethylamino substituent (-NHCH₂CH₃) at the second carbon of the acetamide chain.

Alternative names include norlidocaine and MEGX, the latter denoting its role as a metabolite of lidocaine.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₈N₂O , with a molecular weight of 206.28 g/mol . Key mass spectrometric data includes:

Property Value Source
Exact Mass 206.1419 Da
Monoisotopic Mass 206.1419 Da
Topological Polar Surface Area 41.1 Ų

The compound’s molecular weight aligns with its role as a mid-sized organic molecule, facilitating metabolic processing and hepatic clearance.

Crystallographic Properties and Spatial Configuration

While detailed crystallographic data for this compound remains unpublished, its structural analogs and synthesis intermediates suggest a planar amide group and tetrahedral geometry around the nitrogen atoms. Key spatial features include:

  • A rigid aromatic ring (2,6-dimethylphenyl) contributing to steric hindrance.
  • A flexible ethylamino side chain enabling interactions with cytochrome P450 enzymes during metabolism.

Advanced techniques like single-crystal X-ray diffraction (SCXRD) or microcrystal electron diffraction (MicroED) could resolve its three-dimensional conformation.

Spectroscopic Profiles: NMR, IR, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR shifts (in ppm) for this compound:

  • Aromatic protons : 6.8–7.2 (multiplet, 3H, C₆H₃(CH₃)₂).
  • Ethylamino group :
    • NHCH₂CH₃: 3.3 (quartet, 2H, -CH₂-).
    • CH₂CH₃: 1.2 (triplet, 3H, -CH₃).
  • Acetamide methyl groups : 2.3 (singlet, 6H, C₆H₃(CH₃)₂).

¹³C NMR would reveal carbonyl (C=O) resonance near 170 ppm and aromatic carbons between 120–140 ppm .

Infrared (IR) Spectroscopy

Key IR absorption bands:

  • Amide C=O stretch : 1650–1680 cm⁻¹.
  • N-H bend (secondary amine) : 1550–1600 cm⁻¹.
  • Aromatic C-H stretch : 3000–3100 cm⁻¹.

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show:

  • Molecular ion peak : m/z 206.1 [M+H]⁺.
  • Fragmentation patterns:
    • Loss of ethyl group (m/z 177.1).
    • Cleavage of the amide bond (m/z 134.0 for xylidine fragment).

Tabulated Spectroscopic Data

Technique Key Peaks/Fragments Interpretation
¹H NMR 6.8–7.2 ppm (aromatic H) 2,6-dimethylphenyl group
IR 1650 cm⁻¹ (C=O) Amide bond
MS m/z 206.1 [M+H]⁺ Molecular ion confirmation

These profiles validate this compound’s structure and inform its detection in metabolic studies.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMRXPASUROZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228006
Record name Monoethylglycinexylidide
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7728-40-7
Record name Monoethylglycinexylidide
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Record name Monoethylglycinexylidide
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Record name Monoethylglycinexylidide
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Record name N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide
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Record name NORLIDOCAINE
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Record name Monoethylglycinexylidide
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Preparation Methods

Core Reaction Mechanism

MEGX is synthesized via the condensation of 2,6-dimethylaniline with N-ethylglycine, forming an amide bond through nucleophilic acyl substitution. The reaction typically employs a chloroacetylating agent to activate the carboxylic acid group of N-ethylglycine, facilitating coupling with the aromatic amine.

Key reactants :

  • 2,6-Dimethylaniline : Aromatic amine substrate with steric hindrance from methyl groups at the 2 and 6 positions.
  • N-Ethylglycine : Ethyl-substituted glycine derivative serving as the acyl donor.
  • Chloroacetyl chloride : Activates the carboxylic acid moiety of N-ethylglycine, forming an intermediate acyl chloride.

Reaction conditions :

  • Solvent: Methylene chloride or dimethylformamide (DMF).
  • Temperature: Room temperature (20–25°C).
  • Catalyst: Triethylamine (TEA) to neutralize HCl byproducts.

Stepwise Synthesis Protocol (Patent US5099000A)

The synthesis outlined in US5099000A involves the following steps:

  • Chloroacetylation :

    • 9.20 g of N-(2-chloroacetyl)-3-nitro-2,6-dimethylaniline is reacted with 10 mL ethylamine in methylene chloride.
    • Stirring at room temperature for 1 hour yields a crude brown oil.
  • Purification :

    • The crude product is dissolved in methylene chloride, washed with water and brine, and dried over sodium sulfate.
    • Rotary evaporation removes solvents, yielding 8.5 g of intermediate (85% crude yield).
  • Deprotection :

    • The tert-butoxycarbonyl (BOC)-protected intermediate (300 mg) is treated with 4 mL methylene chloride containing 25% trifluoroacetic acid (TFA).
    • Stirring for 1 hour at room temperature cleaves the BOC group, followed by solvent removal to isolate MEGX.

Table 1: Reaction Parameters and Yields

Step Reactants Solvent Temperature Yield (%)
Chloroacetylation N-(2-chloroacetyl)-3-nitro-2,6-DMA Methylene chloride 25°C 85
Deprotection 3-amino-t-BOC-MEGX + TFA Methylene chloride 25°C 92

Alternative Synthetic Routes and Derivatives

Diazotization and Conjugation (Patent EP0437800B1)

MEGX derivatives for immunoassays are synthesized by diazotizing 3-amino-MEGX and conjugating it to fluorescein or bovine serum albumin (BSA):

  • Diazonium Salt Formation :

    • 3-amino-MEGX is treated with sodium nitrite in HCl at 0–5°C, generating a diazonium intermediate.
  • Coupling to BSA :

    • The diazonium solution is added dropwise to a BSA solution (pH 10.8–11.2), forming a stable azo linkage.
    • The conjugate is purified via dialysis, yielding a tracer for fluorescence polarization immunoassays.

Analytical Validation and Purity Assessment

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

Post-synthesis, MEGX purity is validated using LC-MS/MS with the following parameters:

  • Column : C18 reverse-phase (150 mm × 2.1 mm, 5 μm).
  • Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B).
  • Detection : Multiple reaction monitoring (MRM) at m/z 231.1 → 86.1 (MEGX).

Table 2: LC-MS/MS Performance Metrics

Parameter Value
Retention time 4.2 min
Linearity range 5–500 μg/L
Limit of detection 1.2 μg/L

Stability in Serum

MEGX remains stable in canine serum for up to 2 months at −20°C, with <5% degradation. This finding supports its use in clinical sampling and storage.

Challenges and Optimization Strategies

Byproduct Formation

The nitro-substituted intermediate (3-nitro-MEGX) may form during synthesis, requiring silica gel chromatography for removal.

Solvent Selection

  • Methylene chloride : Preferred for its low polarity and compatibility with TFA deprotection.
  • DMF : Enhances solubility of polar intermediates but complicates solvent removal.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

  • Continuous flow reactors : To improve heat dissipation during exothermic steps.
  • Green chemistry principles : Substituting methylene chloride with cyclopentyl methyl ether (CPME) to reduce toxicity.

Chemical Reactions Analysis

Types of Reactions

MEGX (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form glycine xylidide, an inactive metabolite.

    Reduction: Reduction reactions are less common for MEGX (hydrochloride) due to its stable amide structure.

    Substitution: The compound can undergo substitution reactions, particularly involving the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Glycine xylidide.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

MEGX (hydrochloride) has several scientific research applications, including:

Mechanism of Action

MEGX (hydrochloride) exerts its effects primarily by blocking sodium channels, similar to lidocaine. This inhibition of sodium channels decreases the rate of depolarization and conduction of nerve impulses, leading to its anesthetic and antiarrhythmic properties. The compound also interacts with glycine receptors, contributing to its analgesic effects .

Comparison with Similar Compounds

Table 1: Pharmacological and Clinical Profiles of MEGX and Related Compounds

Compound Metabolic Pathway Pharmacological Activity Clinical Application Toxicity
MEGX Lidocaine metabolite (CYP450) Weak local anesthetic; CNS excitation Liver function biomarker Seizures at elevated levels
Lidocaine Parent drug; metabolized to MEGX Potent sodium channel blocker Local anesthesia, arrhythmia management CNS toxicity (e.g., seizures)
Glycinexylidide (GX) Lidocaine metabolite (hydrolysis) Limited activity; poorly characterized No established clinical use Not reported
Prilocaine Metabolized to o-toluidine Local anesthetic; less vasodilatory effects Tumescent anesthesia Methemoglobinemia (via o-toluidine)

Key Differentiators

MEGX vs. Lidocaine

  • Metabolic Role : MEGX serves as a direct indicator of hepatic CYP450 activity, whereas lidocaine’s clearance depends on both hepatic and extrahepatic pathways .
  • Pharmacological Activity: Lidocaine exerts potent sodium channel blockade, while MEGX has weaker local anesthetic effects but retains CNS toxicity at high concentrations .
  • Clinical Utility: Lidocaine is used therapeutically, while MEGX is diagnostic. Postmortem MEGX levels >4.1 mcg/mL correlate with fatal lidocaine toxicity, highlighting its role in forensic toxicology .

MEGX vs. Prilocaine Metabolites

  • Prilocaine’s metabolite o-toluidine causes methemoglobinemia, a toxicity absent in MEGX .

MEGX vs. Glycinexylidide (GX)

  • GX, a secondary lidocaine metabolite, lacks well-defined clinical relevance. Its formation via amide hydrolysis is slower and less predictive of hepatic function compared to MEGX’s rapid CYP450-mediated synthesis .

Advantages Over Other Liver Function Tests

  • Specificity : MEGX directly measures hepatic CYP450 activity, unlike indirect markers (e.g., bilirubin, albumin) .
  • Prognostic Accuracy: MEGX outperforms Child-Turcotte-Pugh (CTP) and MELD scores in predicting survival in cirrhosis .
  • Real-Time Monitoring : In liver transplant recipients, MEGX kinetics predict graft viability more reliably than static tests .

Biological Activity

Monoethylglycinexylidide (MEGX) is a significant metabolite of lidocaine, primarily formed in the liver through the action of cytochrome P450 enzymes. This compound has garnered attention for its biological activity, particularly in assessing liver function and its implications in clinical settings.

Metabolism and Formation

MEGX is produced via the N-deethylation of lidocaine, predominantly by the hepatic cytochrome P450 enzymes CYP2B1 and CYP2C11. Studies have shown that MEGX is the only significant metabolite detected following lidocaine administration in various animal models, including rats and guinea pigs. For instance, in a study involving female Sprague-Dawley rats, MEGX was found to constitute approximately 0.7% of the administered dose of lidocaine after 24 hours, highlighting its role in drug metabolism .

Table 1: Metabolite Concentrations in Urine Following Lidocaine Administration

MetabolitePercentage of Administered Dose (%)
Lidocaine0.2
This compound0.7
Glycinexylidide2.1
3’-Hydroxylidocaine31.2
3’-Hydroxythis compound36.9
2,6-Xylidine1.5
4-Hydroxyxylidine12.4

Liver Function Assessment

MEGX has been proposed as a valuable marker for liver function assessment, particularly in patients with liver cirrhosis. Research indicates that measuring MEGX levels post-lidocaine administration can effectively stratify patients based on liver function severity as classified by the Child-Pugh score.

In a study involving 104 patients with cirrhosis and healthy volunteers, MEGX concentrations were significantly lower in patients with advanced liver disease compared to healthy individuals. At 60 minutes post-injection, healthy volunteers exhibited an average MEGX concentration of 131.2 ng/mL, while patients with Child-Pugh class C had only 17.3 ng/mL .

Table 2: MEGX Concentrations Based on Child-Pugh Classification

GroupMEGX Concentration (ng/mL)
Healthy Volunteers131.2
Child-Pugh Class A51.3
Child-Pugh Class B37.1
Child-Pugh Class C17.3

Case Studies and Research Findings

  • Postmortem Analysis : A study examined MEGX concentrations in body fluids post-cardiopulmonary resuscitation (CPR). It was found that MEGX presence could indicate prior lidocaine administration under normal hepatic conditions, providing insights into patient viability during resuscitation efforts .
  • Dynamic Liver Function Test : The MEGX test has been evaluated as a dynamic liver function test following lidocaine injection in various studies, demonstrating its potential utility in clinical settings for assessing liver health and function .
  • Comparison with Conventional Tests : In research comparing MEGX to traditional liver function tests (LFTs), it was noted that while LFTs showed minor differences between healthy individuals and those with mild cirrhosis, MEGX levels were significantly distinct across all stages of cirrhosis, thus offering a more sensitive measure of hepatic function .

Q & A

Q. How is MEGX formation used to assess hepatic function in clinical and experimental settings?

MEGX is generated via oxidative N-deethylation of lidocaine by hepatic cytochrome P-450 enzymes. Its serum concentration, measured 15 minutes post-lidocaine administration, correlates with liver dysfunction severity. Lower MEGX levels are observed in cirrhosis patients and liver donors with histological abnormalities, making it a sensitive prognostic marker for graft viability and hepatic reserve . Methodologically, fluorescence polarization immunoassay (FPIA) or high-performance liquid chromatography (HPLC) are employed, though FPIA requires validation against HPLC in icteric samples due to bilirubin interference .

Q. What analytical methods are commonly used for MEGX quantification, and what are their limitations?

  • FPIA : Rapid and automated but susceptible to interference from bilirubin, leading to false "MX BLK" errors in icteric samples. Pretreatment with precipitation reagents (e.g., Abbott Digoxin II) can mitigate this but requires separate calibration curves, increasing costs .
  • HPLC : Highly specific and interference-resistant but labor-intensive. Validations show poor correlation (r=0.51–0.57) between FPIA and HPLC in bilirubin-rich samples, necessitating method-specific adjustments .

Advanced Research Questions

Q. How can researchers address bilirubin interference in FPIA-based MEGX quantification?

Pretreatment with protein precipitation reagents (e.g., Digoxin II) removes bilirubin and proteins, improving FPIA accuracy. However, this modifies sample volume, requiring recalibration. A simplified protocol using the same calibration curve for pretreated and untreated samples reduces costs but must exclude residual interferents (e.g., mycophenolic acid, bile acids) via spiking studies . Validation against HPLC remains critical, as serial dilution with system buffer fails to resolve discrepancies (Syu=24.4–25.8 mg/L) .

Q. What experimental models are suitable for studying MEGX's role in hepatic hypoxia or metabolic dysfunction?

The isolated perfused pig liver model evaluates hypoxia effects on MEGX formation. Under 2% O₂, lidocaine clearance and MEGX/lidocaine ratios drop significantly (57.1 vs. 20.3 ml/min/100g; p<0.01), reflecting impaired cytochrome P-450 activity. Concurrent declines in hepatic oxygen consumption and ATP levels validate MEGX as an early hypoxia marker . Rodent models of diet-induced obesity or cirrhosis also link cytochrome P-450 downregulation to reduced MEGX synthesis .

Q. How do contradictory findings on MEGX's pharmacological activity inform experimental design?

While MEGX is pharmacologically active (antiarrhythmic), it lacks consistent effects on human uterine muscle contraction in vitro, unlike lidocaine, which dose-dependently inhibits contractility (p<0.05 at >25 μg/ml). This discrepancy highlights the need for tissue-specific metabolic profiling and receptor-binding assays to clarify MEGX's mechanisms .

Q. What statistical approaches are critical for validating MEGX assay precision in heterogeneous cohorts?

  • Day-to-day imprecision : Control material diluted with system buffer shows increased variability (22% average deviation in duplicates) compared to non-precipitated samples. Precision is assessed via linear regression (95% CI for slope and intercept) and Sy.x values (e.g., Syu=19.7–25.8 mg/L for FPIA vs. HPLC) .
  • Bland-Altman analysis : Reveals median differences of 7.0 mg/L (range: -238.5 to 111 mg/L) between FPIA and HPLC, emphasizing the need for method-specific reference ranges .

Q. How do variations in cytochrome P-450 activity impact MEGX-based liver function assessments?

Cytochrome P-450 isoforms (e.g., CYP3A4, CYP1A2) exhibit inter-individual variability due to genetic polymorphisms, drug interactions, or disease states. In rats, high-fat diets reduce CYP3A4 mRNA and protein, lowering MEGX formation by 40–60%. Similarly, hypoxia in perfused livers decreases intrinsic clearance by 83%, underscoring the need for contextual interpretation of MEGX data .

Methodological Considerations

  • Sample Pretreatment : For FPIA, precipitation protocols must balance interference removal with minimal analyte loss. Recovery rates >90% are ideal, with precision studies using spiked controls (e.g., 100 mg/L MEGX) to validate reproducibility .
  • Cross-Validation : Always compare novel methods (e.g., modified FPIA) against HPLC in disease-specific cohorts (e.g., post-transplant cholestasis) to assess clinical applicability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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